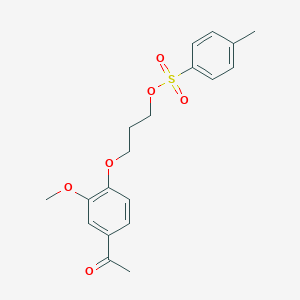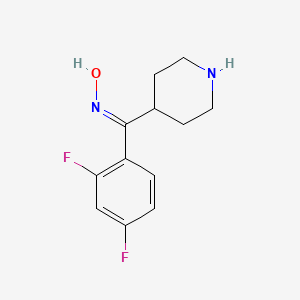
Glycopyrrolate Impurity I
Descripción general
Descripción
Glycopyrrolate Impurity I, also known as (1R,2R)-2-(3-cyclopentyl-3-hydroxypropionyl)-1-cyclopentylpyrrolidinium chloride, is a chemical compound used as a reference standard in the testing and analysis of glycopyrrolate . It is a byproduct of the manufacturing process of glycopyrrolate, a medication primarily used for the treatment of excessive sweating . It is a white to off-white crystalline powder that is soluble in water .
Molecular Structure Analysis
The molecular structure of Glycopyrrolate Impurity I is represented by the formula C₁₉H₂₇BrClNO₃ . The compound is a quaternary ammonium compound and contains a pyrrole ring .
Chemical Reactions Analysis
A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in glycopyrrolate oral solution . The method was validated in terms of specificity, linearity, accuracy, precision, range, limit of detection, limit of quantitation (LOQ) and robustness .
Physical And Chemical Properties Analysis
Glycopyrrolate Impurity I is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 372.44 g/mol .
Aplicaciones Científicas De Investigación
Chromatographic Analysis and Impurity Profiling
Glycopyrrolate and its diastereomeric impurity were studied on a β-cyclodextrin-bonded phase column to model retention as a function of pH and ionic strength. This research led to a simple and precise method for diastereomeric purity determination of glycopyrrolate (Demian & Gripshover, 1990).
Inhalation Solution Characterization
In vitro characterization of glycopyrrolate inhalation solution was conducted using an eFlow Closed System Nebulizer, focusing on the aerosol performance and impurity profiling. This research is pivotal for the maintenance treatment of chronic obstructive pulmonary disease (COPD) (Pham et al., 2017).
HPTLC Method for Impurity Detection
An innovative high-performance thin-layer chromatographic (HPTLC) method was developed for quantifying glycopyrrolate and its related impurities in drug substances and products. This method provided a means for precise impurity profiling and could be applied in routine drug analysis (Soliman & El-Houssini, 2019).
Electrophoresis for Diastereomeric Impurities
A chiral capillary electrophoresis method using sulfated-β-cyclodextrin as chiral selectors was developed for the enantioseparation of glycopyrrolate containing two chiral centers. This method is valuable for determining the enantiomeric impurities of RS-glycopyrrolate (Zuo et al., 2014).
Synthesis and Impurity Investigation
The synthesis process of glycopyrrolate was revised to investigate the carryover of impurities. This study highlights the importance of detailed impurity investigations in the synthesis of drugs like glycopyrrolate (Allmendinger et al., 2012).
Mecanismo De Acción
- It acts on cholinergic receptors, including those in smooth muscle tissues (e.g., airways, gastrointestinal tract, urethra), salivary glands, sweat glands, and capillaries .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPQHGSMOUUQST-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



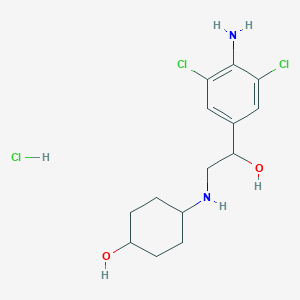

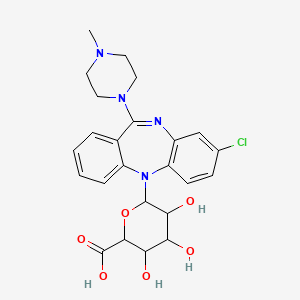
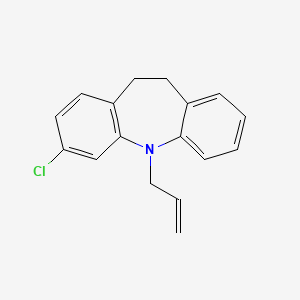

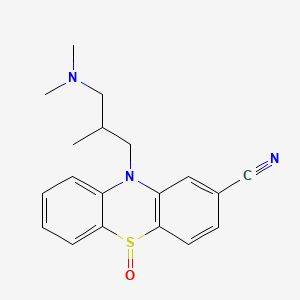

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)

